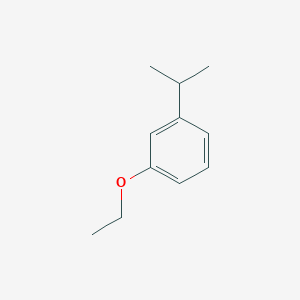
3-Isopropylphenetole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylphenetole, also known as 3-IPP, is an organic compound that belongs to the family of phenols. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This chemical compound is used in various applications, including fragrance and flavoring agents, as well as in scientific research. In
Mecanismo De Acción
The mechanism of action of 3-Isopropylphenetole is not fully understood. However, it is believed to act as an antioxidant and a radical scavenger. It has also been shown to have anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
3-Isopropylphenetole has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce the production of inflammatory cytokines. It has also been shown to protect against oxidative stress and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Isopropylphenetole in lab experiments is its availability and relatively low cost. It is also a stable compound that can be easily synthesized. However, one of the limitations of using 3-Isopropylphenetole is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-Isopropylphenetole. One of the areas of interest is the development of new drugs based on its anti-cancer and anti-inflammatory properties. Another area of interest is the study of its potential as a neuroprotective agent. Additionally, the use of 3-Isopropylphenetole in the analysis of complex mixtures is an area that requires further investigation.
Conclusion:
In conclusion, 3-Isopropylphenetole is a versatile compound that has various applications in fragrance and flavoring agents, as well as in scientific research. Its synthesis method is relatively simple, and it has been extensively studied for its various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of 3-Isopropylphenetole that hold promise for the development of new drugs and the analysis of complex mixtures.
Métodos De Síntesis
The synthesis of 3-Isopropylphenetole involves the reaction between isopropyl phenol and methyl iodide in the presence of a base. The reaction takes place under mild conditions, and the yield of the product is relatively high. This method is widely used in the production of 3-Isopropylphenetole for various applications.
Aplicaciones Científicas De Investigación
3-Isopropylphenetole has been extensively studied for its various scientific research applications. It has been used as a model compound in the study of the mechanism of action of phenolic compounds. It has also been used in the development of new drugs and as a reference compound in the analysis of complex mixtures.
Propiedades
Número CAS |
124267-89-6 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-ethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-4-12-11-7-5-6-10(8-11)9(2)3/h5-9H,4H2,1-3H3 |
Clave InChI |
VQVKEKFXSQEVLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(C)C |
SMILES canónico |
CCOC1=CC=CC(=C1)C(C)C |
Sinónimos |
Benzene, 1-ethoxy-3-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



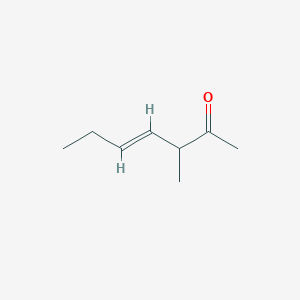
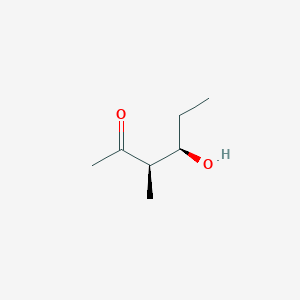
![2-[(Carboxymethylamino)methylamino]acetic acid](/img/structure/B54838.png)
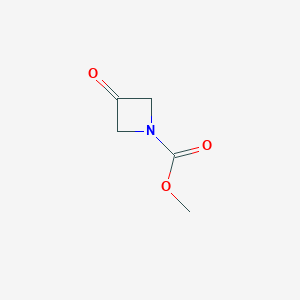
![[4-(Aminomethyl)oxan-4-yl]methanamine dihydrochloride](/img/structure/B54842.png)
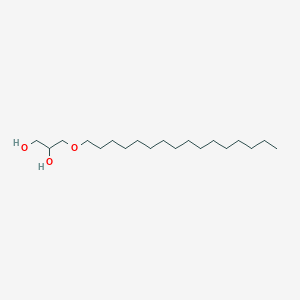
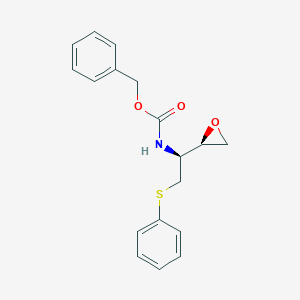

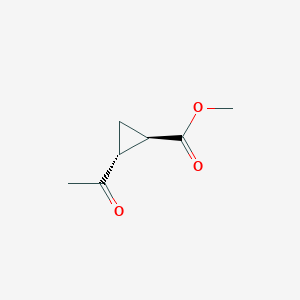
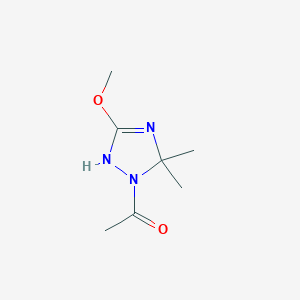
![4-Methylbenzenesulfonate;4-methylbenzenesulfonic acid;2-[[4-[2-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)ethenyl]phenyl]methylideneamino]guanidine](/img/structure/B54858.png)
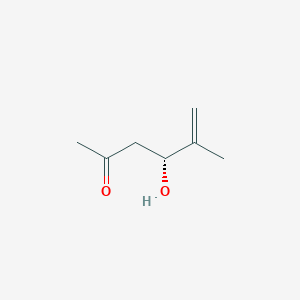
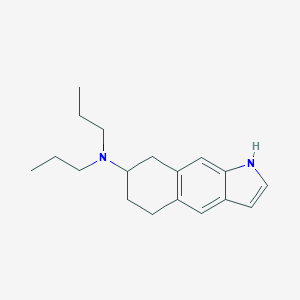
![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)